molecular formula C13H10N2O B1331256 3-Benzooxazol-2-yl-phenylamine CAS No. 41373-36-8

3-Benzooxazol-2-yl-phenylamine

Cat. No. B1331256
CAS RN: 41373-36-8
M. Wt: 210.23 g/mol
InChI Key: WHVJDKRJPAKQIO-UHFFFAOYSA-N
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Description

3-Benzooxazol-2-yl-phenylamine is a chemical compound that features a benzooxazole moiety, which is a fused benzene and oxazole ring system, attached to a phenylamine group. This structure is a common motif in various synthetic compounds that exhibit a range of biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-Benzooxazol-2-yl-phenylamine often involves the formation of the benzooxazole ring followed by its functionalization. For instance, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, a related compound, is synthesized from its diazonium chloride with appropriate active methylene compounds . Another example includes the synthesis of 3-(4-(4-(1H-benzo[d]imidazole-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives, which are synthesized from related diamine precursors through condensation-cyclization reactions .

Molecular Structure Analysis

The molecular structure of benzooxazole derivatives is characterized by the presence of the benzooxazole unit, which is similar across different derivatives. For example, the crystal structure of a related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, shows the benzothiazole unit with specific bond lengths and angles that are consistent with other benzothiazole derivatives .

Chemical Reactions Analysis

The reactivity of benzooxazole derivatives can vary depending on the substituents attached to the core structure. For instance, the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones in the presence of triethylamine leads to the formation of thiazolidene-2-imine derivatives rather than imidazole-2-thione derivatives . Additionally, the reaction of 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine with arylamines leads to the formation of 3-arylamino-1-oxo-1-phenylpropanes through a retroaldol type reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzooxazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the bond lengths and angles, which can affect the compound's reactivity and physical properties. For example, the lengthening of certain bond distances in the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate may be attributed to steric interactions .

Scientific Research Applications

Optoelectronic Applications

3-Benzooxazol-2-yl-phenylamine and its derivatives, particularly quinazoline and pyrimidine rings, have significant applications in optoelectronics. These compounds are integral in the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these structures into π-extended conjugated systems is pivotal for developing novel optoelectronic materials. Specifically, their utility spans across organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. Additionally, pyrimidine push-pull systems derived from these compounds are considered potential photosensitizers for dye-sensitized solar cells, making them crucial in solar energy applications (Lipunova et al., 2018).

DNA Binding and Cellular Analysis

Hoechst 33258, a derivative of 3-Benzooxazol-2-yl-phenylamine, is known for its strong binding affinity to the minor groove of double-stranded B-DNA, especially AT-rich sequences. This property is exploited in cellular biology for DNA staining, flow cytometry, and the analysis of nuclear DNA content values. Additionally, Hoechst derivatives are utilized as radioprotectors and topoisomerase inhibitors, providing a basis for drug design and a deeper understanding of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVJDKRJPAKQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352194
Record name 3-Benzooxazol-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzooxazol-2-yl-phenylamine

CAS RN

41373-36-8
Record name 3-Benzooxazol-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzoxazol-2-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminobenzoic acid (500 mg, 3.65 mmol) and 2-aminophenol (398 mg, 3.65 mmol) were mixed with polyphosphoric acid (5 ml). The reaction was heated to 200° C. for 4 h. The reaction mixture was slowly poured into ice water (100 ml) and the resulting mixture basified with solid sodium hydroxide. At pH5–6 the precipitate was filtered, washed with water and dried to give the subtitle compound, 625 mg (82%). 1H NMR (CDCl3) δ 7.78(m, 1H), 7.65(d, J=7.5 Hz, 1H) 7.59(m, 2H), 7.36(m, 3H), 6.86(dd, J=2.2, 7.9 Hz, 1H). MS 211 m/z (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
398 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

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